5-Chloro-2-hydroxy-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-4-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine atoms at the 5th and 4th positions, respectively, and a hydroxyl group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-4-iodopyridine typically involves halogenation reactions. One common method is the iodination of 5-chloro-2-hydroxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction can be represented as follows:
5-Chloro-2-hydroxypyridine+I2+Oxidizing Agent→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Coupling Reactions: Palladium catalysts with boronic acids or organostannanes under inert atmosphere.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be obtained.
Oxidation Products: 5-Chloro-2-oxo-4-iodopyridine.
Reduction Products: this compound derivatives with reduced functional groups.
Scientific Research Applications
5-Chloro-2-hydroxy-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-4-iodopyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodopyridine
- 5-Chloro-2-hydroxy-3-iodopyridine
- 4-Iodo-2-hydroxypyridine
Uniqueness
5-Chloro-2-hydroxy-4-iodopyridine is unique due to the specific positioning of the chlorine, iodine, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine and iodine atoms allows for versatile functionalization and derivatization, making it a valuable intermediate in organic synthesis.
Biological Activity
5-Chloro-2-hydroxy-4-iodopyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
This compound is characterized by the presence of chlorine and iodine substituents on the pyridine ring, along with a hydroxyl group. These functional groups contribute to its reactivity and biological activity. The compound can be synthesized through halogenation reactions, typically involving the iodination of 5-chloro-2-hydroxypyridine using iodine in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. In medicinal chemistry, it acts as a scaffold for developing inhibitors targeting various proteins involved in disease processes, particularly in oncology. The halogen atoms enhance binding affinity through halogen bonding interactions, which can improve selectivity and potency against target proteins .
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of pharmaceutical agents. It has been utilized in the development of inhibitors for oncogenic drivers such as B-cell lymphoma 6 (BCL6), which is implicated in diffuse large B-cell lymphoma (DLBCL). Research has shown that derivatives of this compound can effectively degrade BCL6, demonstrating promising antiproliferative activity in cellular models .
Biological Studies
This compound is also employed as a probe in biochemical assays to study enzyme interactions and receptor binding. Its unique structure allows researchers to explore various biological pathways and mechanisms, contributing to a better understanding of disease mechanisms and potential therapeutic targets .
Case Studies
Case Study 1: BCL6 Inhibition
In a study investigating BCL6 inhibitors, modifications to the this compound scaffold led to the discovery of compounds that significantly reduced BCL6 levels in lymphoma xenograft models. One notable derivative exhibited an IC50 value of 4.8 nM, highlighting the compound's potential as an effective therapeutic agent .
Case Study 2: Structure-Activity Relationships (SAR)
A detailed SAR analysis revealed that substituents on the pyridine ring could drastically affect biological activity. For instance, replacing certain groups with chlorine or iodine improved permeability and potency, while other modifications led to decreased activity. This underscores the importance of structural optimization in drug design .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Chlorine and iodine on pyridine ring | Inhibitor of BCL6; probe for enzyme studies |
2-Chloro-4-iodopyridine | Chlorine and iodine without hydroxyl group | Moderate biological activity |
5-Chloro-2-hydroxy-3-iodopyridine | Similar structure with different hydroxyl position | Varies based on substitution |
Properties
IUPAC Name |
5-chloro-4-iodo-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUZXMHAZKSDMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670590 |
Source
|
Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125410-07-2 |
Source
|
Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.